Methyl 3-(1H-indol-1-yl)propanoate

Overview

Description

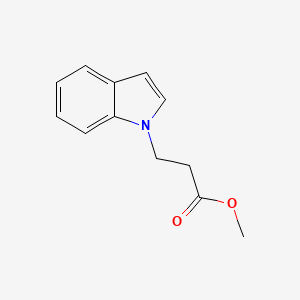

Methyl 3-(1H-indol-1-yl)propanoate (CAS 76916-49-9) is an indole-derived ester with a propanoate linker connecting the methyl ester group to the nitrogen atom of the indole ring (N1 position) . This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Indole derivatives are renowned for their biological activities, including roles as histone deacetylase (HDAC) inhibitors, antimicrobial agents, and enzyme inhibitors . The crystal structure of related compounds (e.g., Methyl 3-(1H-indol-3-yl)propanoate) reveals planar molecular geometries stabilized by intermolecular N–H⋯O hydrogen bonds, which influence packing and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another method involves the direct functionalization of tryptophan derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-propanol.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Activities

Methyl 3-(1H-indol-1-yl)propanoate exhibits a range of biological activities that make it a candidate for further research in drug development:

- Anticancer Activity : Several studies have indicated that indole derivatives, including this compound, possess anticancer properties. For instance, derivatives of indole have been evaluated for their antiproliferative effects against various cancer cell lines such as HeLa and MCF-7. These studies suggest that compounds similar to this compound may induce apoptosis and inhibit cell proliferation in cancer cells .

- Sphingosine 1-phosphate Receptor Agonism : Indole derivatives have been identified as potential agonists for sphingosine 1-phosphate receptors (S1P), which are involved in numerous physiological processes including immune response and cell migration. This receptor's modulation could lead to therapeutic applications in autoimmune diseases and cancer .

Synthetic Applications

This compound can serve as a building block in organic synthesis, particularly in the development of more complex indole-based compounds. Its structure allows for various modifications that can enhance biological activity or target specificity.

- Antiproliferative Effects : A study synthesized a series of indole derivatives, including this compound, evaluating their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 0.5 µM, demonstrating potent anticancer properties .

- Synthesis and Characterization : Research focused on the synthesis of this compound highlighted its potential as an intermediate in the preparation of more complex molecules with enhanced biological activities. The synthetic routes employed various reagents under controlled conditions to ensure high yields and purity .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential use in:

- Cancer Therapy : As an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

- Neurological Disorders : Given the role of S1P receptors in neuroinflammation, this compound may also have implications in treating neurological conditions.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-indol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Impact of Substituent Position and Functional Groups

Indole Substituent Position (N1 vs. C3): N1-substituted derivatives (e.g., this compound) exhibit distinct electronic environments compared to C3-substituted analogs (e.g., Methyl 3-(1H-indol-3-yl)propanoate). The N1 position directly affects hydrogen-bonding capabilities and molecular packing . C3-linked indoles often show enhanced biological activity due to proximity to the indole’s aromatic system, which is critical for target binding (e.g., HDAC inhibition) .

Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., CAS 76916-49-9) are typically more lipophilic, favoring membrane permeability but requiring metabolic activation . Carboxylic acid derivatives (e.g., 3-(1-methyl-1H-indol-3-yl)propanoic acid) improve aqueous solubility and are often used in prodrug strategies .

Functional Group Additions: Sulfonamide groups (e.g., in ) introduce hydrogen-bonding sites and chiral centers, enhancing specificity for enzyme targets.

Biological Activity

Methyl 3-(1H-indol-1-yl)propanoate is an organic compound derived from indole, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2 and features an indole ring system, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound's structure includes an ester functional group, which contributes to its unique reactivity and biological properties .

Biological Activities

1. Anticancer Activity

Research indicates that indole derivatives have notable anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer models. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance its antimicrobial efficacy .

3. Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in cell culture models, indicating its possible use in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The indole structure allows this compound to bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

- Enzyme Inhibition : Studies have indicated that it may inhibit key enzymes involved in inflammatory processes and oxidative stress, such as cyclooxygenase (COX) and myeloperoxidase (MPO) .

Case Studies

- Anticancer Study : A study evaluated the anticancer effects of this compound on head and neck cancer xenograft models, demonstrating significant tumor growth inhibition compared to control groups .

- Antimicrobial Evaluation : In a comparative study against common pathogens, this compound exhibited effective antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(1H-indol-1-yl)propanoate in a laboratory setting?

- Methodological Answer: Synthesis typically involves esterification of 3-(1H-indol-1-yl)propanoic acid using methanol under acidic catalysis, followed by purification via column chromatography. For structurally analogous indole esters, dual nickel/palladium-catalyzed reductive cross-coupling at 65°C in solvents like petroleum ether/ethyl acetate (20:1 ratio) has been effective, yielding high-purity products confirmed by NMR and HRMS .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Single-crystal X-ray diffraction (XRD): Resolves molecular geometry and crystallographic parameters (e.g., monoclinic P21/c space group, , , , ) .

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., indole NH at ~8.5 ppm, ester CO at ~170 ppm) .

- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed for analogs) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: General indole compound precautions apply:

- Respiratory protection: Use P95 respirators for low exposure; upgrade to OV/AG/P99 cartridges for higher concentrations .

- Skin/eye protection: Wear nitrile gloves and goggles; avoid drainage contamination due to potential aquatic toxicity .

- Storage: Store in a cool, dry, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How can single-crystal XRD resolve structural ambiguities in this compound?

- Methodological Answer: XRD analysis provides bond lengths, angles, and intermolecular interactions. For example:

Q. How do substituent modifications on the indole ring affect physicochemical properties?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., –Cl, –CF) increases polarity and hydrogen-bonding potential. For example:

| Substituent | log | Solubility (mg/mL) |

|---|---|---|

| –H (unsubstituted) | 2.1 | 0.5 |

| –Cl | 1.8 | 1.2 |

| Such modifications alter bioavailability and crystallinity, validated via HPLC and DSC . |

Q. How can computational methods complement experimental data for this compound?

- Methodological Answer:

- Density functional theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for esterification .

- Molecular docking: Simulates interactions with biological targets (e.g., HDAC enzymes), leveraging planar indole-ester geometry for π-π stacking .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

- Methodological Answer:

- Multi-technique validation: Cross-reference XRD (absolute configuration) with 2D NMR (e.g., COSY, NOESY) to resolve tautomerism or rotameric equilibria .

- Dynamic NMR: Detect conformational changes in solution (e.g., indole ring flipping) causing split signals .

Q. Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental log values?

- Methodological Answer: Discrepancies may arise from unaccounted solvent effects or impurities. Use shake-flask experiments with octanol/water partitioning followed by UV-Vis quantification. For example:

| Method | log |

|---|---|

| Calculated (DFT) | 2.3 |

| Experimental (HPLC) | 2.1 |

| Adjust computational models to include solvent dielectric constants . |

Properties

IUPAC Name |

methyl 3-indol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)7-9-13-8-6-10-4-2-3-5-11(10)13/h2-6,8H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAGLZFPDDPGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408829 | |

| Record name | 1H-Indole-1-propanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76916-49-9 | |

| Record name | 1H-Indole-1-propanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-INDOLEPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.